Agomelatine Acetic Acid

CAS No.:

Cat. No.: VC17979362

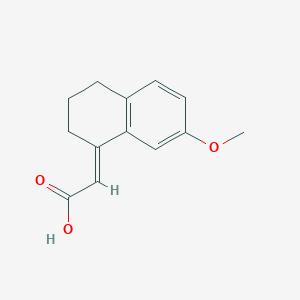

Molecular Formula: C13H14O3

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14O3 |

|---|---|

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | (2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid |

| Standard InChI | InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+ |

| Standard InChI Key | XNPWRVMAMATBMA-JXMROGBWSA-N |

| Isomeric SMILES | COC1=CC\2=C(CCC/C2=C\C(=O)O)C=C1 |

| Canonical SMILES | COC1=CC2=C(CCCC2=CC(=O)O)C=C1 |

Introduction

Pharmacological Profile of Agomelatine

Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) is an atypical antidepressant with a unique receptor affinity profile. It acts as a potent agonist at melatonin receptors (MT1 and MT2) and an antagonist at serotonin 5-HT2C receptors . This dual mechanism underpins its role in modulating circadian rhythms and mood disorders. Structural studies have explored conformationally constrained analogues of agomelatine, revealing that modifications to its acetyl side chain alter receptor binding affinities. For instance, replacing the N-acetyl group with oxazolidinone or pyrrolidinone moieties reduces MT1 affinity but enhances MT2 selectivity .

Receptor Binding and Structural Analogues

A comparative analysis of agomelatine and its analogues highlights its superior binding affinity (Table 1).

Table 1: Melatonin Receptor Binding Affinities of Agomelatine and Analogues

| Compound | Ki (nM) MT1 | Ki (nM) MT2 | Selectivity (MT1/MT2) |

|---|---|---|---|

| Melatonin | 0.2 | 0.3 | 0.17 |

| Agomelatine | 0.1 | 0.12 | 0.83 |

| Oxazolidinone-7a | 113 | 6.0 | 19 |

| Pyrrolidinone-7b | 68.5 | 2.1 | 33 |

Data derived from receptor binding assays show that agomelatine’s unmodified structure optimizes balanced MT1/MT2 activation, whereas structural analogues exhibit increased MT2 selectivity .

Agomelatine in Acetic Acid-Induced Ulcerative Colitis

A pivotal study investigated agomelatine’s protective effects against acetic acid (AA)-induced UC in rats . UC was induced via rectal instillation of 4% acetic acid, mimicking human colitis pathology. Agomelatine (10 mg/kg and 40 mg/kg) was administered prophylactically for 14 days, with outcomes compared to mesalazine, a standard UC therapy.

Therapeutic Efficacy and Biomarker Modulation

Agomelatine significantly reduced disease severity markers (Table 2).

Table 2: Effects of Agomelatine on UC Parameters

| Parameter | AA Group | Ago-10 | Ago-40 | Mesalazine |

|---|---|---|---|---|

| Disease Activity Index | 8.2 | 3.1* | 2.4* | 2.6* |

| Colon Weight/Body Weight | 0.12 | 0.07* | 0.06* | 0.06* |

| TNF-α (pg/mg protein) | 45.3 | 28.1* | 22.4* | 24.7* |

Agomelatine’s high-dose regimen (40 mg/kg) outperformed mesalazine in suppressing pro-inflammatory cytokines (TNF-α, IL-1β) and oxidative stress markers (NF-κB, MDA). Mechanistically, agomelatine upregulated SIRT1, a deacetylase with anti-inflammatory properties, and inhibited p38 MAPK, a kinase central to cytokine production .

Oxidative Stress and Brain Energy Metabolism

Beyond gastrointestinal models, agomelatine modulates oxidative stress and cerebral energy metabolism. Subchronic administration (10–50 mg/kg) in rats altered mitochondrial complex activity in brain regions:

-

Prefrontal Cortex: Complex I activation at 10 mg/kg, inhibition at higher doses .

-

Hippocampus: Complex IV activation at 50 mg/kg, suggesting dose-dependent neurometabolic effects .

These findings imply that agomelatine’s antioxidant properties may extend to neurodegenerative disorders, though further studies are needed.

Co-Crystal Formulations and Physicochemical Properties

While no acetic acid co-crystals are reported, agomelatine forms co-crystals with maleic, gentisic, and citric acids to enhance stability and bioavailability . For example:

-

Agomelatine-Maleic Acid (1:1): Melting onset at 68°C, XRPD peaks at 15.93, 25.83, and 26.20 [2θ] .

-

Agomelatine-Citric Acid (1:1): Melting onset at 127°C, distinct diffraction pattern at 5.22, 17.06, and 22.80 [2θ] .

Such formulations address agomelatine’s poor aqueous solubility, a limitation in drug delivery.

Clinical Implications and Future Directions

Agomelatine’s efficacy in AA-induced UC underscores its potential as an adjunctive therapy in inflammatory bowel disease. Its dual anti-inflammatory and antioxidant actions, mediated via SIRT1 and p38 MAPK pathways, offer a multitargeted approach distinct from conventional aminosalicylates . Future research should explore:

-

Co-Crystallization with Acetic Acid: To assess stability and synergistic effects.

-

Human Clinical Trials: Translating preclinical findings to UC patients.

-

Neuroprotective Applications: Leveraging its neurometabolic effects in dementia models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume